molecular formula C15H22N2O2 B2847671 tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate CAS No. 2059971-09-2

tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate

Cat. No. B2847671
CAS RN: 2059971-09-2
M. Wt: 262.353
InChI Key: OWWISFDDGPTDSR-UHFFFAOYSA-N
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Description

“tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 . This compound is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives, which this compound is a part of, have been synthesized for various applications . Indoles play a significant role in cell biology and have been used in the treatment of various disorders .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O2/c1-14(2,3)19-13(18)16-12-10-8-6-7-9-11(10)17-15(12,4)5/h6-9,12,17H,1-5H3,(H,16,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.35 . The compound is stored at room temperature . The boiling point of the compound was not found .

Scientific Research Applications

Isomorphous Crystal Structures

Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, derivatives within the same structural family as tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate, exhibit unique crystal structures linked by hydrogen and halogen bonds involving the same carbonyl group. This demonstrates the compound's utility in studying crystallographic properties and interactions (Baillargeon et al., 2017).

Synthesis and Reactions

Research into the synthesis of tert-butyl (1S,2S)‐2‐methyl‐3‐oxo‐1‐phenylpropylcarbamate by asymmetric Mannich reaction highlights the compound's role in producing chiral amino carbonyl compounds. This underscores its significance in organic synthesis, illustrating a broad application in creating biologically active compounds (Yang et al., 2009).

Pharmacological Applications

A series of indole derivatives, including compounds with the this compound moiety, have shown antihypertensive activity in conjunction with beta-adrenergic receptor antagonist and vasodilating action. This research indicates potential pharmacological applications in treating hypertension (Kreighbaum et al., 1980).

Chemical Transformations

The study of chemical transformations via tert-butyldimethylsilyl carbamates offers insights into the protection and deprotection mechanisms crucial for organic synthesis. This work shows the versatility of carbamate derivatives in facilitating chemoselective transformations, highlighting the utility of this compound derivatives in synthetic chemistry (Sakaitani & Ohfune, 1990).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(2,2-dimethyl-1,3-dihydroindol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)16-12-10-8-6-7-9-11(10)17-15(12,4)5/h6-9,12,17H,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWISFDDGPTDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2N1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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